molecular formula C12H16N2O B5599057 N'-benzylidenepentanohydrazide

N'-benzylidenepentanohydrazide

Cat. No. B5599057
M. Wt: 204.27 g/mol
InChI Key: CIPKCSNICTWTSG-JLHYYAGUSA-N
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Description

N'-benzylidenepentanohydrazide belongs to a class of compounds known for their diverse chemical and biological properties. These compounds are synthesized through the reaction of benzaldehydes with hydrazides, resulting in benzylidene hydrazides that exhibit a wide range of chemical reactions and properties, contributing to their significant interest in various scientific research areas.

Synthesis Analysis

The synthesis of N'-benzylidenepentanohydrazide and its derivatives typically involves the condensation of substituted benzaldehydes with hydrazides. This reaction is facilitated by various catalysts and conditions, leading to the formation of (E)-N'-1-(substituted benzylidene) benzohydrazides with high selectivity and yield (Manikandan et al., 2017).

Molecular Structure Analysis

The molecular structure of N'-benzylidenepentanohydrazide derivatives has been explored through various analytical techniques such as X-ray crystallography, FT-IR, and NMR spectroscopy. These studies reveal that these compounds often crystallize in specific systems, displaying intramolecular and intermolecular hydrogen bonding and π-π interactions, which are crucial for their stability and reactivity (Arunagiri et al., 2018).

Chemical Reactions and Properties

N'-benzylidenepentanohydrazide and its analogs undergo various chemical reactions, including electrochemical reduction and reactions with different reagents to form a plethora of derivatives. These reactions are influenced by the compound's structure, particularly the presence of the benzylidene moiety, which plays a significant role in its chemical behavior (Lund, 1983).

Physical Properties Analysis

The physical properties of N'-benzylidenepentanohydrazide derivatives, such as melting points, solubility, and crystal structure, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields (Fun et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with various reagents, are crucial for the application of N'-benzylidenepentanohydrazide derivatives in synthetic chemistry. These properties are determined by the compound's functional groups and molecular geometry, which affect its participation in chemical reactions (Arjunan et al., 2011).

properties

IUPAC Name

N-[(E)-benzylideneamino]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-3-9-12(15)14-13-10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,14,15)/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPKCSNICTWTSG-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NN=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N/N=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-benzylideneamino]pentanamide

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